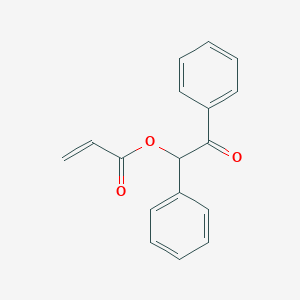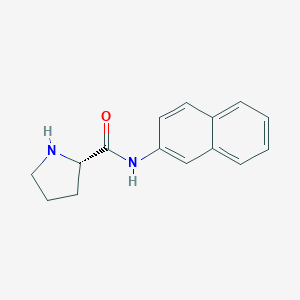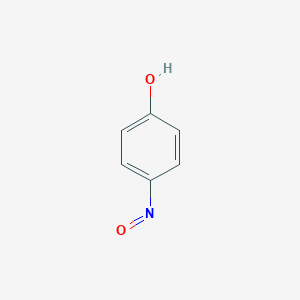
(4-Vinylphenyl)methanol
Vue d'ensemble
Description
“(4-Vinylphenyl)methanol” is a chemical compound with the CAS Number: 1074-61-9 . It is also known as 4-vinylbenzyl alcohol . It is typically used for research and development purposes .
Synthesis Analysis
The synthesis of (4-Vinylphenyl)methanol involves the reaction of methyl 4-vinylbenzoate with pinacolborane in the presence of a catalyst, lithium tert-butoxide, in tetrahydrofuran at 100°C for 24 hours . Subsequently, a 2 mol/L NaOH/MeOH solution is added, and the mixture is stirred at room temperature overnight. The product separation yield is 82% .Molecular Structure Analysis
The molecular formula of (4-Vinylphenyl)methanol is C9H10O . Its molecular weight is 134.18 .Physical And Chemical Properties Analysis
(4-Vinylphenyl)methanol is a liquid or solid or semi-solid or lump . It is stored under an inert atmosphere at 2-8°C .Applications De Recherche Scientifique
Polymer Synthesis
“(4-Vinylphenyl)methanol” can be used in the synthesis of functional polymers. For instance, it has been used in combination with atom transfer radical polymerization and hydrosilation to synthesize poly(methyl methacrylate)-b-poly[(4-vinylphenyl)dimethylsilane]. This method allows for control over both the type and quantity of functionalization by varying the amount of (4-vinylphenyl)methanol in the monomer feed .
Material Science
In the field of material science, “(4-Vinylphenyl)methanol” could potentially be used in the development of new materials. Its properties, such as its molecular weight and purity, make it a candidate for exploring new material combinations and structures .
Chemical Synthesis
“(4-Vinylphenyl)methanol” can also be used in various chemical synthesis processes. Its properties, including its molecular weight and purity, make it a valuable reagent in the synthesis of other chemical compounds .
Genomics and Proteomics
In genomics and proteomics, “(4-Vinylphenyl)methanol” could potentially be used in the development of new techniques or as a reagent in existing methods .
Cell Biology
In cell biology, “(4-Vinylphenyl)methanol” could potentially be used in the study of cellular processes or as a reagent in cell culture .
Safety And Hazards
The safety information for (4-Vinylphenyl)methanol indicates that it should be handled with care to avoid contact with skin and eyes, and formation of dust and aerosols . It has been assigned the GHS07 pictogram, with the signal word “Warning”. The hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) .
Propriétés
IUPAC Name |
(4-ethenylphenyl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O/c1-2-8-3-5-9(7-10)6-4-8/h2-6,10H,1,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLECMSNCZUMKLM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1=CC=C(C=C1)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80370612 | |
| Record name | (4-Vinylphenyl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80370612 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Vinylphenyl)methanol | |
CAS RN |
1074-61-9 | |
| Record name | 4-Vinylbenzyl alcohol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001074619 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (4-Vinylphenyl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80370612 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-VINYLBENZYL ALCOHOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6BHO7I62RA | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does (4-Vinylphenyl)methanol contribute to the performance of porous materials designed for CO2 capture and conversion?
A1: (4-Vinylphenyl)methanol plays a crucial role in enhancing the catalytic activity of porous materials used for CO2 capture and conversion. [, ] The hydroxyl (-OH) group present in its structure acts as an active site, working in synergy with ionic liquids within the porous framework. This cooperative effect facilitates the activation of both CO2 and epoxides, leading to the efficient synthesis of cyclic carbonates. []
Q2: What are the advantages of incorporating (4-Vinylphenyl)methanol into mesoporous materials like SBA-15 for catalytic applications?
A2: Combining (4-Vinylphenyl)methanol with mesoporous materials like SBA-15 offers a strategic advantage in designing highly efficient catalysts. [] While the high surface area of SBA-15 promotes reactant adsorption, the incorporated (4-Vinylphenyl)methanol introduces a high density of active -OH groups within the mesopores. This synergistic combination results in a material with both high surface area and abundant active sites, significantly boosting catalytic activity for reactions like CO2 cycloaddition with epoxides. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















